molecular formula C11H7Cl2NO4S2 B2699974 4-(2,5-Dichlorothiophene-3-sulfonamido)benzoic acid CAS No. 379729-17-6

4-(2,5-Dichlorothiophene-3-sulfonamido)benzoic acid

Cat. No.: B2699974
CAS No.: 379729-17-6
M. Wt: 352.2
InChI Key: AJVAVWGZGRCGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dichlorothiophene-3-sulfonamido)benzoic acid is a useful research compound. Its molecular formula is C11H7Cl2NO4S2 and its molecular weight is 352.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Sulfonamide and Sulfonate Derivatives

A study highlighted an eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives, underscoring the importance of sulfonyl chlorides as starting materials. This method uses water and sodium carbonate as HCl scavengers, producing high yield and purity products under green conditions. Such derivatives, including 4-(tosyloxy)benzoic acid and 4-((4-methylphenyl)sulfonamido)benzoic acid, have potential for significant biological applications due to their molecular packing and H…O hydrogen bonding interactions (Almarhoon et al., 2019).

Antimicrobial Activities

Another study synthesized some 4-(substituted phenylsulfonamido)benzoic acids using a fly-ash:H3PO3 nano catalyst under ultrasound irradiation conditions. These derivatives were characterized and evaluated for their antimicrobial activities, showing more than 90% yield. The antimicrobial effectiveness of these sulfonamides, measured by the Bauer-Kirby disc diffusion method, indicates their potential as bio-potent agents in fighting microbial resistance (Dineshkumar & Thirunarayanan, 2019).

Environmental Studies

The transformation mechanism of benzophenone-4 (BP-4), closely related to sulfonamide derivatives in structure, in free chlorine-promoted chlorination disinfection was investigated. This study revealed new products from BP-4 disinfection and their potential transformation routes, including chlorine substitution and Baeyer-Villiger-Type oxidation. These findings are crucial for understanding the environmental fate of such compounds in drinking and swimming water treatment systems (Xiao et al., 2013).

Properties

IUPAC Name

4-[(2,5-dichlorothiophen-3-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO4S2/c12-9-5-8(10(13)19-9)20(17,18)14-7-3-1-6(2-4-7)11(15)16/h1-5,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVAVWGZGRCGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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